![molecular formula C14H15NO3 B2575542 N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide CAS No. 2034437-27-7](/img/structure/B2575542.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

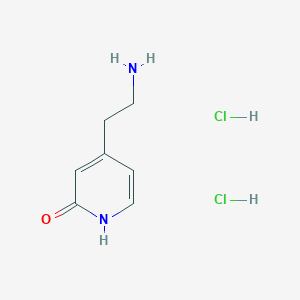

N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide, also known as BFA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFA-1 is a cyclopropylacetamide derivative that has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects. In

Wissenschaftliche Forschungsanwendungen

Cyto-Genotoxicity Assessment

In a study examining the cyto-genotoxic effects of Paracetamol (N-(4-hydroxyphenyl)acetamide) on the freshwater bivalve Dreissena polymorpha, a range of biomarkers were employed. These biomarkers assessed lysosomal membrane stability, DNA damage, and enzymatic activities related to oxidative stress, demonstrating moderate cyto-genotoxicity in zebra mussel hemocytes (Parolini et al., 2010).

N-Acyliminium Ion Chemistry

A different study explored the synthesis of bi- and tricyclic lactams via N-acyliminium ion chemistry, using N-alkenylimides under Kulinkovich cyclopropanation conditions. This method efficiently produced various lactam structures, demonstrating the chemical versatility of N-acyliminium ions (Ollero et al., 1999).

Conformational Analysis of Cyclopropyl Amides

Research on N-cyclopropylacetamide revealed unique conformational behaviors distinct from other aliphatic secondary acetamides. This study highlighted the exceptional E-rotamer population and ortho conformation of N-cyclopropylacetamide, offering insights into the structural dynamics of cyclopropyl-containing compounds (Gonzalez‐de‐Castro et al., 2015).

Antimicrobial Activity of Furfural Derivatives

New N-alkylfurfurylacetamides exhibited promising antimicrobial activity, particularly against white-rot-fungi. This suggests potential applications as anti-fungal agents in cultural heritage protection and conservation (Wang et al., 2019).

Drug Metabolism and Conjugation

A study demonstrated that Acetaminophen, upon deacetylation, conjugates with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine (AM404). This highlights a novel metabolic pathway for acetaminophen in the nervous system, implicating its metabolite in pain and thermoregulatory pathways (Högestätt et al., 2005).

Synthesis of Constrained Cyclopropane Units

The design and synthesis of chiral cyclopropanes as conformationally restricted analogues of histamine were explored. This study provided a method for creating various compounds with an asymmetric cyclopropane structure, useful in probing bioactive conformations (Kazuta et al., 2002).

Wirkmechanismus

Target of Action

Related compounds such as meroterpenoids isolated from fungi of the family ganoderma cochlear have been found to exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .

Biochemical Pathways

Based on the potential target of action, it could be inferred that it may affect the lipid synthesis pathway in the cell wall of mycobacteria

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing bioavailability and therapeutic efficacy

Result of Action

Based on the potential target of action, it could be inferred that it may inhibit the synthesis of lipids in the cell wall of mycobacteria, potentially affecting the growth and survival of these organisms

Action Environment

Factors such as ph, temperature, and presence of other molecules could potentially influence its action

Eigenschaften

IUPAC Name |

2-cyclopropyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-14(8-10-3-4-10)15-9-11-5-6-13(18-11)12-2-1-7-17-12/h1-2,5-7,10H,3-4,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWESNIBKEVCMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)